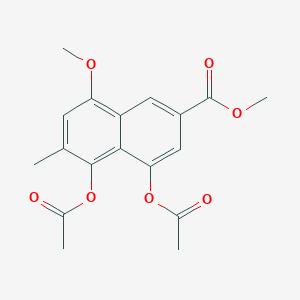
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C17H16O7. This compound is characterized by its naphthalene core, which is substituted with acetyloxy, methoxy, and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process includes the following steps:
Methoxylation: The addition of a methoxy group at the 8 position.
Methylation: The methylation of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3 |
InChI Key |
VEHPIQIWJDUYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















